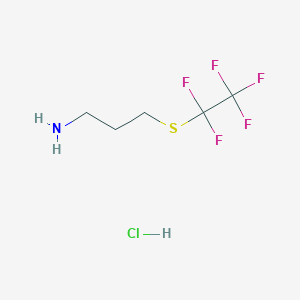

3-Pentafluoroethylsulfanyl-propylamine hydrochloride

Description

Properties

CAS No. |

1286743-87-0 |

|---|---|

Molecular Formula |

C5H9ClF5NS |

Molecular Weight |

245.64 g/mol |

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethylsulfanyl)propylazanium;chloride |

InChI |

InChI=1S/C5H8F5NS.ClH/c6-4(7,8)5(9,10)12-3-1-2-11;/h1-3,11H2;1H |

InChI Key |

WFOFKUQFOHWTPT-UHFFFAOYSA-N |

SMILES |

C(CN)CSC(C(F)(F)F)(F)F.Cl |

Canonical SMILES |

C(C[NH3+])CSC(C(F)(F)F)(F)F.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentafluoroethylsulfanyl-propylamine hydrochloride typically involves the reaction of a suitable propylamine derivative with a pentafluoroethylsulfanyl precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common reagents used in the synthesis include pentafluoroethylsulfanyl chloride and propylamine, with the reaction being facilitated by a base such as triethylamine .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Pentafluoroethylsulfanyl-propylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like thiols, amines, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Regeneration of the sulfide form.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-Pentafluoroethylsulfanyl-propylamine hydrochloride serves as a crucial building block in organic synthesis. Its ability to participate in various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it versatile for creating complex molecules. For instance, it can be oxidized to form sulfoxides or sulfones and reduced to yield different amine derivatives.

Biological Research

In biological studies, this compound is employed to investigate the effects of fluorinated groups on biological systems. Researchers incorporate it into peptides or proteins to explore its influence on stability and molecular interactions. The presence of fluorine atoms can significantly alter the biological activity and pharmacodynamics of these biomolecules.

Medicinal Chemistry

This compound shows promise in medicinal chemistry for designing drugs with enhanced pharmacokinetic properties. The fluorinated structure improves metabolic stability and bioavailability, making it an attractive candidate for developing new therapeutic agents. Its unique properties can lead to improved efficacy and reduced side effects in drug formulations.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and advanced materials within the industrial sector. Its unique chemical characteristics allow for the development of materials with specific functionalities, which are essential in various applications ranging from electronics to pharmaceuticals.

Case Studies

Case Study 1: Drug Development

In a recent study, researchers explored the incorporation of 3-Pentafluoroethylsulfanyl-propylamine into peptide chains to assess its impact on drug stability and efficacy. The results indicated that peptides modified with this compound exhibited increased resistance to enzymatic degradation compared to their unmodified counterparts.

Case Study 2: Material Science

Another investigation focused on using this compound in developing advanced polymer materials with tailored properties for electronic applications. The addition of 3-Pentafluoroethylsulfanyl-propylamine resulted in polymers with improved thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of 3-Pentafluoroethylsulfanyl-propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethylsulfanyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Research Findings and Hypotheses

- Drug Design : Fluorinated thioethers are explored for modulating blood-brain barrier permeability; this compound could serve as a candidate for CNS-targeted therapies .

- Synthetic Challenges : Introducing the pentafluoroethylsulfanyl group requires specialized fluorination reagents, complicating large-scale synthesis.

Biological Activity

3-Pentafluoroethylsulfanyl-propylamine hydrochloride is a compound that has gained attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a propylamine backbone with a pentafluoroethylthio group. This unique arrangement enhances its reactivity and interaction with biological molecules.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The trifluoromethylthio group can influence the compound's binding affinity to various receptors and enzymes, affecting cellular signaling pathways.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing physiological responses.

- Cellular Uptake : The hydrophobic nature of the compound may facilitate its uptake into cells, promoting its biological effects.

Biological Activity and Applications

Research has indicated several areas where this compound shows potential biological activity:

- Antimicrobial Activity : Studies have suggested that compounds with similar structures exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Neuropharmacological Effects : The compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

- Cancer Research : Preliminary studies indicate that such compounds could inhibit tumor growth by interfering with cancer cell signaling pathways.

Case Studies

Several case studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that similar thioether compounds exhibited significant antibacterial activity against Gram-positive bacteria. This suggests that this compound may possess similar properties.

- Neuroprotective Effects : Research on related compounds indicated protective effects against oxidative stress in neuronal cells, suggesting a potential role in treating neurodegenerative disorders.

- Cancer Cell Line Studies : In vitro studies have shown that thioether derivatives can induce apoptosis in cancer cell lines, indicating a possible mechanism for anti-cancer activity.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Research Findings

Recent studies have underscored the importance of further research into the biological activities of this compound. Investigations into its pharmacokinetics and toxicology are crucial for determining its viability as a therapeutic agent.

Q & A

Q. What role do quantum chemical calculations play in resolving spectral ambiguities (e.g., overlapping NMR peaks)?

- Methodological Answer : Simulate ¹⁹F NMR chemical shifts using software like Gaussian or ORCA to assign peaks in complex mixtures. Compare computed shifts with experimental data to resolve overlaps, particularly in fluorinated regions. Validate with 2D NMR techniques (e.g., HSQC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.